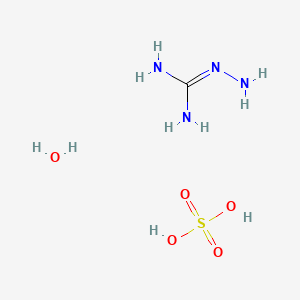
(S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide is a complex organic compound that features a chlorobenzyl group, a methylbenzamide group, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form 2-chlorobenzyl alcohol.
Amino Acid Derivative Formation: The next step involves the reaction of 2-chlorobenzyl alcohol with an amino acid derivative, such as 3-methyl-1-oxobutan-2-amine, under specific conditions to form the desired intermediate.
Coupling Reaction: The final step involves coupling the intermediate with 3-methylbenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzyl Alcohol: A simpler compound with similar structural features.
3-Methylbenzamide: Shares the benzamide group with the target compound.
N-(2-Chlorobenzyl)-3-methylbenzamide: A closely related compound with slight structural differences.
Uniqueness
(S)-N-(1-((2-Chlorobenzyl)amino)-3-methyl-1-oxobutan-2-yl)-3-methylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H23ClN2O2 |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
N-[(2S)-1-[(2-chlorophenyl)methylamino]-3-methyl-1-oxobutan-2-yl]-3-methylbenzamide |
InChI |
InChI=1S/C20H23ClN2O2/c1-13(2)18(23-19(24)15-9-6-7-14(3)11-15)20(25)22-12-16-8-4-5-10-17(16)21/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 |
InChI Key |
BCXFMJFYIWWKHT-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(C)C)C(=O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


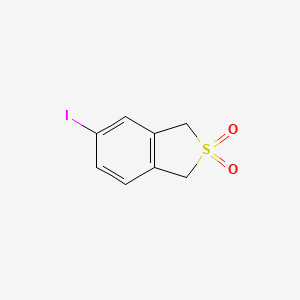



![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)
![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)

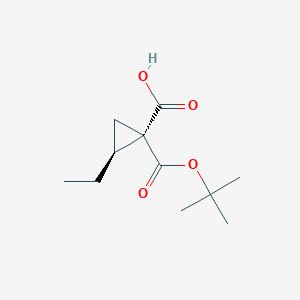
![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)
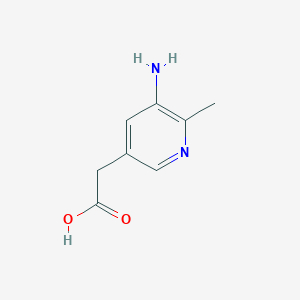
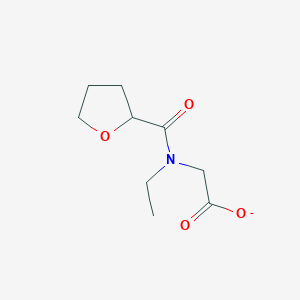
![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)
